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Compound of Interest

Compound Name: D-Fructose-d

Cat. No.: B12400297 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical structure of deuterated D-

Fructose (D-Fructose-d), focusing on its isomeric forms, structural analysis methodologies,

and relevant quantitative data. Deuterium-labeled carbohydrates like D-Fructose-d are

invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for

quantitative analysis by mass spectrometry.

Core Chemical Structure and Isomerism
D-Fructose (C₆H₁₂O₆) is a ketohexose, a six-carbon monosaccharide containing a ketone

functional group.[1][2] In solution, D-Fructose does not exist as a single structure but as an

equilibrium mixture of several isomers, a phenomenon known as tautomerism.[3] This includes

an open-chain form and multiple cyclic forms.[4][5]

Acyclic Form: keto-D-Fructose
In its linear, open-chain form, D-Fructose has a ketone group at the second carbon position (C-

2).[1][6] This acyclic form is a minor component in aqueous solutions but is the crucial

intermediate for the interconversion between the cyclic forms.[4]

Cyclic Forms: Furanose and Pyranose Rings
The predominant forms of D-Fructose in solution are cyclic hemiketals, formed by an

intramolecular reaction between the ketone group (C-2) and a hydroxyl group.[2][7]
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Furanose Form: A five-membered ring is formed when the hydroxyl group on C-5 attacks the

C-2 ketone. This structure is named for its resemblance to the organic compound furan.[1][8]

Pyranose Form: A six-membered ring is formed when the hydroxyl group on C-6 attacks the

C-2 ketone. This form is structurally similar to pyran.[9]

In aqueous solution, D-fructose exists as a mixture of approximately 70% fructopyranose and

22% fructofuranose, with the remaining percentage being the open-chain and other forms.[4][5]

Anomerism: α and β Configurations
The process of cyclization creates a new stereocenter at the C-2 carbon, which is referred to as

the anomeric carbon. This gives rise to two distinct anomers for each ring form, designated as

alpha (α) and beta (β).

In the furanose form: The designation depends on the orientation of the anomeric -OH group

relative to the -CH₂OH group at C-5. In the β-anomer, the -OH on C-2 is on the same side

(cis), while in the α-anomer, it is on the opposite side (trans).[1]

In the pyranose form: The α and β designation similarly refers to the stereochemistry at the

anomeric C-2 carbon.

The relationship between these primary isomeric forms is illustrated in the diagram below.

Tautomeric Equilibrium of D-Fructose

keto-D-Fructose
(Open-Chain)

α-D-Fructofuranose
(5-membered ring)

β-D-Fructofuranose
(5-membered ring)

α-D-Fructopyranose
(6-membered ring)

β-D-Fructopyranose
(6-membered ring)
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Tautomeric forms of D-Fructose in equilibrium.

Deuteration of D-Fructose (D-Fructose-d)
The term "D-Fructose-d" indicates that one or more hydrogen atoms in the D-Fructose

molecule have been replaced by deuterium (²H or D). The position and number of deuterium

atoms must be specified for a precise description. For example, D-Fructose-d₄ is a

commercially available isotopologue where deuterium atoms are specifically located.[10]

Another example is D-[4-²H]fructose, where deuterium is specifically at the C-4 position.[11]

This isotopic labeling does not alter the fundamental isomeric equilibria but provides a "heavy"

marker for analytical detection.

The diagram below illustrates the structure of β-D-Fructofuranose with a deuterium atom at the

C-4 position as an example.
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Structure of β-D-Fructofuranose with deuterium at C-4.

Quantitative Structural Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for quantifying the

distribution of fructose tautomers in solution. The distinct chemical environment of each carbon

atom in the different isomers results in unique signals in the ¹³C-NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12400297?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom β-fructopyranose α-fructofuranose β-fructofuranose

C-1 64.1 64.9 62.9

C-2 98.8 105.1 101.9

C-3 68.4 77.2 80.0

C-4 70.3 76.1 75.1

C-5 69.9 81.9 82.4

C-6 66.8 63.8 63.8

Table 1: ¹³C-NMR

chemical shifts (ppm)

for the three main

forms of D-Fructose in

deuterated water

(D₂O). Data is

illustrative and based

on published values.

[12]

Experimental Protocols
The structural characterization and quantification of D-Fructose-d rely on sophisticated

analytical techniques. Below are detailed protocols for NMR spectroscopy and mass

spectrometry.

Protocol for Tautomer Analysis by NMR Spectroscopy
This protocol describes the use of ¹H or ¹³C NMR to determine the equilibrium composition of

D-Fructose-d tautomers.[3]

Objective: To quantify the relative concentrations of pyranose, furanose, and keto forms of D-
Fructose-d in an aqueous solution.

Materials:
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D-Fructose-d sample

Deuterium oxide (D₂O, 99.9%)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

Sample Preparation: Dissolve a precisely weighed amount of D-Fructose-d (e.g., 25-50 mg)

in a known volume of D₂O (e.g., 0.6 mL) directly within an NMR tube to achieve a desired

concentration (e.g., 0.1 M).[13]

Equilibration: Allow the solution to equilibrate for at least 48 hours at a constant temperature

(e.g., 25 °C) to ensure the tautomeric equilibrium is reached.[3]

NMR Acquisition:

Place the NMR tube in the spectrometer, which has been tuned and shimmed.

Acquire a ¹H NMR spectrum to identify resonances corresponding to each tautomer.

Previously unidentified shifts in the ¹H NMR spectrum of D-fructose in D₂O have been

assigned to the keto and α-pyranose tautomers, completing the assignment of all major

forms.[3]

For more resolved data, acquire a proton-decoupled ¹³C NMR spectrum. This requires a

longer acquisition time but provides distinct signals for each carbon in every major isomer.

Data Analysis:

Integrate the area under the characteristic, well-resolved peaks for each tautomer in the

¹H or ¹³C spectrum.

Calculate the mole fraction of each isomer by normalizing the integral of its unique peak

against the sum of integrals for all forms.

The following diagram outlines this experimental workflow.
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3. NMR Data Acquisition
Acquire ¹H or ¹³C spectrum

4. Spectral Processing
Fourier transform, phase,
and baseline correction

5. Data Analysis
Integrate unique peaks

for each tautomer

6. Result Calculation
Determine relative % of

each isomer
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Workflow for NMR-based analysis of D-Fructose-d tautomers.

Protocol for Isotopic Analysis by Mass Spectrometry
This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the

analysis of D-Fructose-d, often used to confirm isotopic enrichment and for quantification in

biological samples.[14]
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Objective: To confirm the presence and position of deuterium in D-Fructose-d and quantify its

abundance relative to unlabeled fructose.

Materials:

D-Fructose-d sample

Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Anhydrous pyridine or other suitable solvent

GC-MS system with an appropriate column (e.g., capillary column)

Methodology:

Sample Preparation: Lyophilize the sample to remove all water.

Derivatization:

To the dry sample, add anhydrous pyridine followed by the silylating agent (e.g., BSTFA).

Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups to their

trimethylsilyl (TMS) ethers. This step is crucial to make the sugar volatile for GC analysis.

GC Separation:

Inject an aliquot of the derivatized sample into the GC-MS.

Use a temperature program to separate the derivatized fructose isomers. For example,

start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

MS Analysis:

As the derivatized fructose elutes from the GC column, it enters the mass spectrometer.

Operate the MS in electron ionization (EI) mode.

Acquire mass spectra across a relevant m/z range (e.g., 50-600 amu).
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Data Analysis:

Analyze the fragmentation pattern of the TMS-derivatized fructose.[15]

Compare the mass spectra of the deuterated sample to an unlabeled D-Fructose

standard.

Identify fragment ions that contain the deuterium label. The mass shift in these fragments

confirms the presence and can help infer the location of the deuterium atom(s). For

quantification, selected ion monitoring (SIM) can be used to compare the abundance of

specific ions from the labeled and unlabeled species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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